![molecular formula C14H14F3N3O5S B2890140 1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide CAS No. 893340-66-4](/img/structure/B2890140.png)
1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C14H14F3N3O5S and its molecular weight is 393.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Potentiation
1,3,4-Trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide shows significant potential in enhancing the antibacterial activity of sulfonamides. Research indicates that this compound potentiates the antibacterial efficacy of sulphonamides, reducing the concentration required for treating bacterial infections. This effect is notable in the treatment of infections caused by sulphonamide-resistant organisms (Csonka & Knight, 1967).
Synthesis and Chemical Properties
Research has explored the synthesis of related compounds, like N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. Such studies provide insights into the chemical behavior and potential applications of pyrimidine-based sulfonamides (Králová et al., 2019).
Enzyme Inhibitory Potential
This compound derivatives have been explored for their enzyme inhibitory potential. Notably, their effectiveness against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been studied, which are crucial in the treatment of diseases like Alzheimer's (Rehman et al., 2017).
Proteomic Evaluation
The impact of pyrimidine-based sulfonamides on organisms at the proteomic level has been evaluated. For instance, studies on gilthead sea bream liver showed significant changes in protein expression due to treatment with potentiated sulfonamide drugs (Varó et al., 2013).
Structural Studies
The compound's structure and its interaction with other molecules have been investigated. For instance, studies involving its molecular complex with sulfadimidine provided insights into its molecular interactions, which are critical for understanding its pharmacological properties (Sardone et al., 1997).
Cytotoxicity and Carbonic Anhydrase Inhibition
Research on polymethoxylated-pyrazoline benzene sulfonamides, related to this compound, has shown promise in terms of cytotoxic activities on tumor and non-tumor cell lines. Additionally, their inhibition of carbonic anhydrase isoenzymes points to potential therapeutic applications (Kucukoglu et al., 2016).
Eigenschaften
IUPAC Name |
1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O5S/c1-8-11(12(21)20(3)13(22)19(8)2)26(23,24)18-9-4-6-10(7-5-9)25-14(15,16)17/h4-7,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQLLKUVGOZNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)
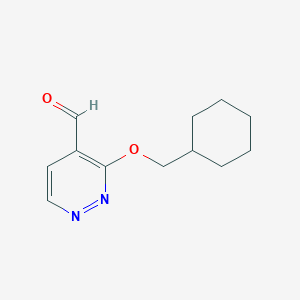
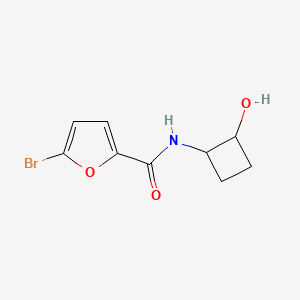
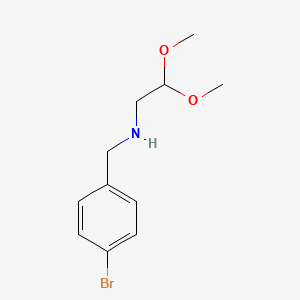

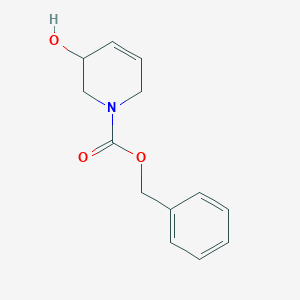
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2890071.png)
![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)

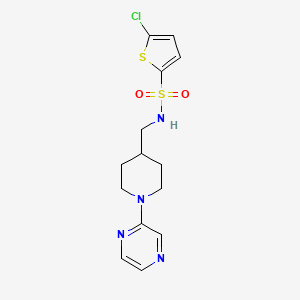
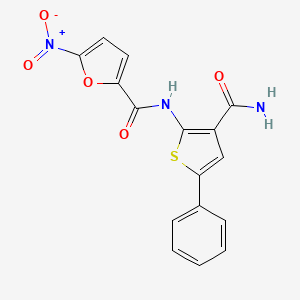
![N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890079.png)
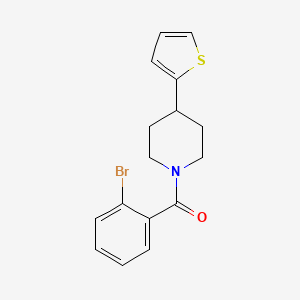
![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)
